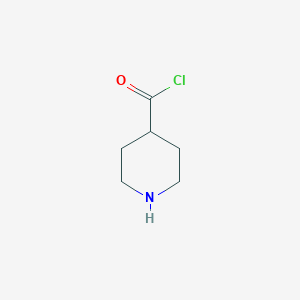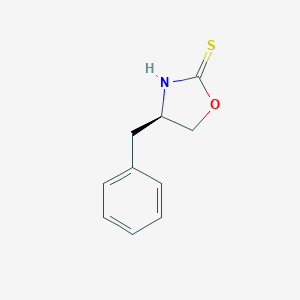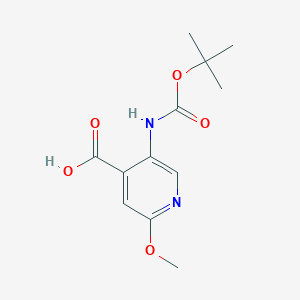
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid: is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonylamino group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be formed through oxidation reactions or by using carboxylation reagents .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amino functionality .
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways. Its structure allows for modifications that can enhance drug efficacy and selectivity .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can be selectively deprotected under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions . The methoxy and carboxylic acid groups can also interact with various enzymes and receptors, influencing biological activity .
Comparison with Similar Compounds
5-Amino-2-methoxypyridine-4-carboxylic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.
5-(Methoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid: Features a methoxycarbonyl protecting group instead of tert-butoxycarbonyl.
5-(Tert-butoxycarbonylamino)-2-hydroxypyridine-4-carboxylic acid: Has a hydroxyl group instead of a methoxy group.
Uniqueness: The presence of the tert-butoxycarbonylamino group in 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid provides unique stability and reactivity characteristics, making it a valuable intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBACAUWGFVRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376739 |
Source


|
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183741-86-8 |
Source


|
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

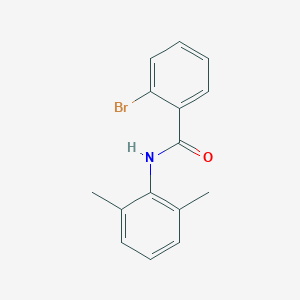
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
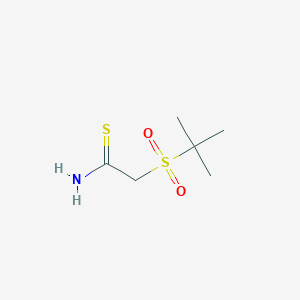

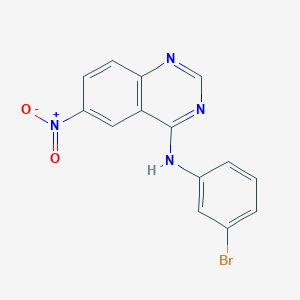
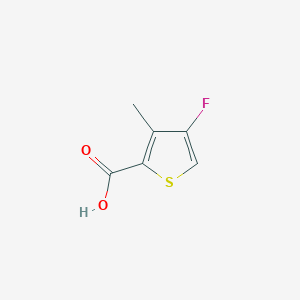

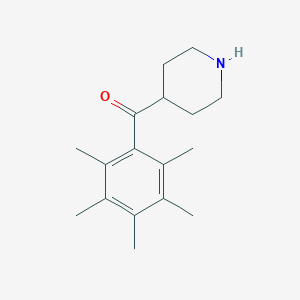
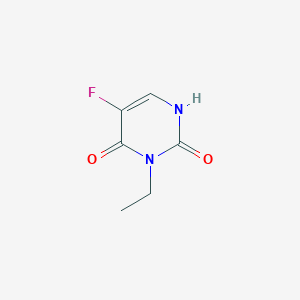
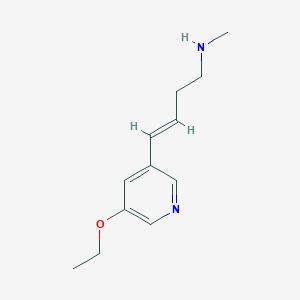
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
